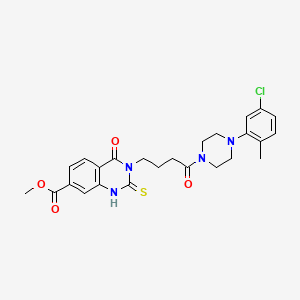

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring:

- A tetrahydroquinazoline core with a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4.

- A piperazine ring substituted with a 5-chloro-2-methylphenyl group, linked via a 4-oxobutyl chain to the quinazoline core.

Properties

Molecular Formula |

C25H27ClN4O4S |

|---|---|

Molecular Weight |

515.0 g/mol |

IUPAC Name |

methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35) |

InChI Key |

HQFVYWLVHISJEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these steps include various chlorinated phenyl compounds, piperazine derivatives, and thioxo reagents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄

Reduction: NaBH₄, LiAlH₄

Substitution: Alkyl halides, DMF as solvent

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The quinazoline core can also interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Thioxo vs. Oxo Groups : The target’s thioxo group (C=S) may increase lipophilicity and alter binding kinetics compared to oxo (C=O) groups in compounds like the diethyl imidazopyridine derivative .

- Piperazine vs. Pyridazine/Isoxazole : The piperazine moiety in the target compound is associated with CNS receptor modulation, whereas pyridazine (I-6230) or isoxazole (I-6473) substituents may favor kinase or enzyme inhibition .

Chemoinformatic Similarity Analysis

Table 2: Hypothetical Similarity Coefficients (Based on Structural Features)

- Methodology : Similarity coefficients (e.g., Tanimoto) were computed using binary fingerprints of structural features, as validated in chemoinformatics studies . The low coefficients highlight the target’s uniqueness despite partial substructure overlaps.

- Graph-Based Comparison : The target shares a piperazine-linked aromatic system with antipsychotics like risperidone but diverges in the quinazoline-thioxo core .

Research Findings and Implications

- Thioxo Group : The C=S group in the target may confer resistance to oxidative metabolism compared to C=O in analogous compounds, as seen in sulfur-containing drugs like thiouracils .

- Synthetic Challenges : The tetrahydroquinazoline core requires multi-step synthesis akin to the diethyl imidazopyridine derivative (51% yield), though the target’s piperazine linkage adds complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.